molecular formula C15H16Cl2N2O3S2 B15110529 N-[(2Z)-3-(2,5-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

N-[(2Z)-3-(2,5-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

Cat. No.: B15110529
M. Wt: 407.3 g/mol
InChI Key: PYRMGAMDBUDISL-UHFFFAOYSA-N
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Description

This compound is a thieno-thiazole derivative characterized by a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide moiety and a 2,5-dichlorophenyl substituent at position 2. The Z-configuration of the imine group and the 2-methylpropanamide side chain distinguish its stereoelectronic profile. The sulfone group (5,5-dioxide) likely improves solubility and metabolic stability compared to non-oxidized thiazole derivatives.

Properties

Molecular Formula

C15H16Cl2N2O3S2

Molecular Weight

407.3 g/mol

IUPAC Name

N-[3-(2,5-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide

InChI

InChI=1S/C15H16Cl2N2O3S2/c1-8(2)14(20)18-15-19(11-5-9(16)3-4-10(11)17)12-6-24(21,22)7-13(12)23-15/h3-5,8,12-13H,6-7H2,1-2H3

InChI Key

PYRMGAMDBUDISL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2Z)-3-(2,5-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves multiple steps, starting with the preparation of the thiazole ring. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or other functional groups within the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2Z)-3-(2,5-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and other functional groups play a crucial role in these interactions, affecting various biochemical pathways. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features, synthesis methods, and spectroscopic data of related compounds:

Compound Name / ID Core Structure Key Substituents Functional Groups Synthesis Highlights Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound Tetrahydrothieno-thiazole 2,5-Dichlorophenyl, 2-methylpropanamide Sulfone, Amide, Imine Not explicitly detailed in evidence N/A N/A (data not provided in evidence)
N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide Tetrahydrothieno-thiazole 3,4-Dimethoxyphenyl, Acetamide Sulfone, Amide, Imine Multi-step cyclization and oxidation N/A IR: Sulfone (S=O) ~1150–1250 cm⁻¹; NMR: Aromatic δ 7.0–7.5 ppm
3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarbohydrazide Thieno-thiophene Phenyl, Methyl, Hydrazide Hydrazide, C=O Hydrazine hydrate reflux in ethanol 204–206 IR: C=O ~1639 cm⁻¹; NMR: NH2 δ 4.39–4.50 ppm
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo-pyrimidine 4-Cyanobenzylidene, 5-Methylfuran Cyano (CN), Ketone, Imine Reflux with chloroacetic acid 213–215 IR: CN ~2209 cm⁻¹; NMR: =CH δ 8.01 ppm
Thiadiazole derivatives (13a–13d) Thiadiazole Nitrophenyl, Methylpyrazole Hydrazone, Thiadiazole Ethanol/triethylamine condensation N/A NMR: Pyrazole protons δ 6.5–7.5 ppm

Key Observations

Core Heterocycles: The target compound and its analog in share a tetrahydrothieno-thiazole scaffold, while others (e.g., ) feature thiazolo-pyrimidine or thieno-thiophene systems. The sulfone group in the target compound and ’s analog enhances polarity compared to non-sulfonated derivatives .

Substituent Effects :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2,5-dichlorophenyl group in the target compound contrasts with the 3,4-dimethoxyphenyl group in . Chlorine’s electron-withdrawing nature may reduce electron density at the imine nitrogen, affecting reactivity in nucleophilic environments .
  • Amide vs. Hydrazide : The 2-methylpropanamide side chain in the target compound differs from the hydrazide groups in , which may influence hydrogen-bonding capacity and metabolic stability .

Thiadiazole derivatives () and thiazolo-pyrimidines () are synthesized via hydrazonoyl chloride condensations or chloroacetic acid-mediated cyclization, respectively, highlighting divergent strategies for heterocycle formation .

Spectroscopic Signatures :

  • IR Spectroscopy : Sulfone groups (S=O) in the target compound and ’s analog exhibit strong absorptions near 1150–1250 cm⁻¹, distinct from C=O stretches (~1639–1719 cm⁻¹) in hydrazides or ketones .
  • NMR Data : Aromatic protons in dichlorophenyl or dimethoxyphenyl substituents resonate at δ 7.0–7.5 ppm, while imine protons (=CH) in ’s derivatives appear near δ 8.0 ppm .

Notes

  • Data Limitations : Melting points and biological activity data for the target compound are unavailable, limiting direct comparisons.
  • Structural Diversity : The evidence highlights the versatility of thiazole- and thiophene-based scaffolds in medicinal chemistry, with substituent choice critically modulating properties .

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